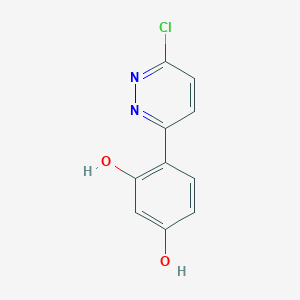

4-(6-Chloro-3-pyridazinyl)resorcinol

Description

4-(6-Chloro-3-pyridazinyl)resorcinol is a heterocyclic compound featuring a resorcinol backbone (1,3-dihydroxybenzene) substituted with a 6-chloro-3-pyridazinyl group. The chlorine atom likely enhances hydrophobicity and influences intermolecular interactions, while the resorcinol moiety enables hydrogen bonding, critical for applications in medicinal chemistry or molecular binding .

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

4-(6-chloropyridazin-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C10H7ClN2O2/c11-10-4-3-8(12-13-10)7-2-1-6(14)5-9(7)15/h1-5,14-15H |

InChI Key |

DDHVIKQPVLQZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Resorcinol Backbone

- 4-(2-Pyridylazo)resorcinol and 4-(2-Thiazolylazo)resorcinol: These compounds replace the chloro-pyridazinyl group with azo-linked pyridyl or thiazolyl groups. The azo (–N=N–) moiety imparts strong chromophoric properties, making them useful as spectrophotometric reagents. However, their extraction efficiency in chloroform varies significantly compared to non-azo analogs due to differences in polarity and charge distribution . Key Difference: Azo groups enhance UV-vis activity but reduce stability under acidic conditions compared to the chloro-pyridazinyl group.

- 4-(4-Nitrophenylazo)resorcinol (Magneson): This analog contains a nitro-substituted phenylazo group. The nitro group strongly withdraws electrons, increasing acidity and enabling use as a pH-sensitive indicator. In contrast, the chloro-pyridazinyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and reactivity .

Pyridazine-Based Derivatives

- 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine: This compound replaces the resorcinol group with a triazolo ring and a methylphenyl substituent. The methyl group enhances hydrophobicity but lacks hydrogen-bonding capacity compared to resorcinol’s hydroxyls .

- 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: The imidazo-pyridazine core and benzonitrile substituent create a planar structure with a polar nitrile group. The nitrile may engage in dipole interactions, unlike the resorcinol’s hydrogen-bonding hydroxyls. This structural difference could alter solubility and target selectivity .

Functional Group Modifications

- The trifluoromethyl group is highly electron-withdrawing, increasing metabolic stability compared to the chloro substituent. However, this may reduce bioavailability due to excessive hydrophobicity .

- 4-(6-Chloro-3-pyridazinyl)benzoic Acid: Replacing resorcinol with a carboxylic acid group (pKa ~4-5) makes this compound ionizable at physiological pH, enhancing water solubility. This contrasts with the resorcinol backbone, which remains neutral in most biological systems, favoring membrane permeability .

- 4-(6-Chloro-3-pyridazinyl)piperazine-1-carboxylate: The piperazine-carboxylate group adds basicity and lipophilicity, improving blood-brain barrier penetration. However, the ester group may confer hydrolytic instability compared to resorcinol’s stable diol structure .

Data Table: Key Properties of Selected Analogs

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.